Methyl 2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-YL)acetate

Description

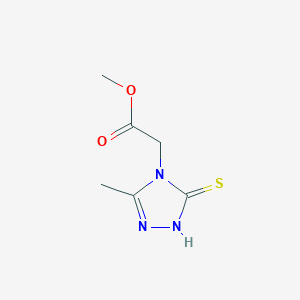

Methyl 2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 3, a sulfanyl (-SH) group at position 5, and an acetoxy methyl ester at position 4 (Figure 1). This compound exhibits tautomerism, favoring the 5-thioxo form in crystalline states, as observed in related triazole derivatives . It is synthesized via cyclization reactions involving hydrazides and carboxaldehydes, with structural validation often performed using X-ray crystallography and spectroscopic methods (e.g., NMR, IR) .

Key applications include its role as a precursor in pharmaceutical and agrochemical research, particularly in the development of antioxidant and anti-inflammatory agents .

Properties

IUPAC Name |

methyl 2-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c1-4-7-8-6(12)9(4)3-5(10)11-2/h3H2,1-2H3,(H,8,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMSGQSHABJUHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)N1CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-YL)acetate typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate. The reaction is carried out under basic conditions, often using potassium carbonate as a base. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-YL)acetate undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the C-5 position.

Esterification: The ester group can participate in transesterification reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.

Major Products

Oxidation: Sulfoxides and sulfones.

Substitution: Various substituted triazoles.

Esterification: Different esters depending on the alcohol used.

Scientific Research Applications

Methyl 2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-YL)acetate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.

Mechanism of Action

The mechanism of action of Methyl 2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-YL)acetate involves its interaction with various molecular targets. The triazole ring is known to bind to enzymes and receptors, inhibiting their activity. This binding can disrupt essential biological processes in microorganisms, leading to their death. The sulfanyl group may also contribute to the compound’s biological activity by forming disulfide bonds with thiol groups in proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

Ethyl 2-(3-Methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate

- Structural Differences : Replaces the methyl ester with an ethyl ester.

- Crystallography : Exhibits a planar triazole ring and intramolecular hydrogen bonding between the ester carbonyl and NH group, stabilizing the 5-thioxo tautomer .

- Synthesis : Similar to the target compound but uses ethyl esters in cyclization steps .

Methyl 2-(3-Ethyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate

Functional Group Modifications

2-(3-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetic Acid

- Structural Differences : Replaces the methyl ester with a carboxylic acid group.

- Hydrogen Bonding : Forms stronger intermolecular hydrogen bonds, enhancing crystallinity compared to ester derivatives .

- Applications : Used in coordination chemistry due to its acidic proton and chelating ability .

4-[3-(2-Methyl-furan-3-yl)-5-thioxo-1,2,4-triazol-4-yl]acetic Acid

Pharmacologically Active Derivatives

2-({(Z)-[(3-Methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-4H-chromen-4-ones

- Structural Differences: Integrates a chromenone Schiff base at position 4.

- Activity: Demonstrates superior antioxidant (IC₅₀ = 12–18 µM) and anti-inflammatory (70–85% inhibition at 50 mg/kg) profiles compared to the parent compound, attributed to the electron-withdrawing chromenone group .

Sodium 2-((4-Amino-5-(Thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Data Tables

Table 1: Structural and Physicochemical Comparison

Key Research Findings

Tautomerism : The 5-thioxo tautomer is energetically favored in crystalline states, as confirmed by X-ray diffraction .

Structure-Activity Relationship (SAR): Ester vs. Acid: Carboxylic acid derivatives exhibit higher crystallinity but lower bioavailability compared to esters . Substituent Effects: Aromatic groups (e.g., chromenone) enhance antioxidant activity, while alkyl chains improve lipophilicity .

Synthetic Robustness : Ethyl esters generally yield higher purity than methyl analogs due to reduced steric hindrance .

Biological Activity

Methyl 2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-YL)acetate is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article provides a detailed overview of its biological activities, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

IUPAC Name: this compound

Molecular Formula: C7H12N4OS

Molecular Weight: 200.26 g/mol

CAS Number: 477857-63-9

The compound features a triazole ring, which is known for its diverse biological activities. The presence of a sulfanyl group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains.

| Compound | Target Bacteria | Activity (MIC µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| This compound | S. aureus | 16 |

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer potential. A study evaluated the cytotoxic effects of various triazole compounds on cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa (cervical cancer) | 12.5 |

| This compound | MCF7 (breast cancer) | 15.0 |

The data suggests that the compound possesses significant cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects is thought to involve:

- Inhibition of Enzymatic Activity: Triazole compounds can inhibit enzymes critical for the survival of bacteria and cancer cells.

- Induction of Apoptosis: In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.

- Interference with DNA Synthesis: The structural similarity to nucleobases allows triazoles to interfere with DNA replication processes.

Case Studies

A notable case study involved the synthesis and evaluation of various triazole derivatives for their antimicrobial and anticancer activities. Researchers found that modifications in the triazole ring significantly influenced the biological activity:

- Synthesis Method: Compounds were synthesized using standard organic reactions involving triazole precursors.

- Biological Evaluation: Each derivative was screened for antimicrobial and anticancer activity using standard protocols.

The results indicated that specific substitutions on the triazole ring enhanced both antibacterial and anticancer properties significantly compared to unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.